N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound integrates an indazole moiety with a pyrazolo[3,2-b][1,3]oxazine ring system, which contributes to its distinct chemical properties and biological activities. The compound is identified by the CAS number 1421469-30-8 and has been explored for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The compound is classified as a heterocyclic organic compound, which typically contains rings made up of at least one atom that is not carbon. Heterocycles are widely studied for their diverse biological activities and are often utilized in drug development. N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is part of a larger class of indazole derivatives known for their pharmacological potential .
The synthesis of N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step synthetic routes. One common method includes the cyclization of hydrazine derivatives with substituted benzaldehydes to form the indazole core. This initial step can be followed by further functionalization to introduce the oxazine ring.
Transition metal-catalyzed reactions, particularly those involving copper or palladium catalysts, are often employed to enhance the efficiency of the cyclization process. The reaction conditions must be optimized to maximize yield and purity while ensuring scalability for potential industrial applications .
The molecular structure of N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can be represented as follows:
The InChI representation of the compound is:
The structural characteristics impart various chemical properties that are crucial for its biological activity.
N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can engage in several chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions on the indazole and oxazine rings .
The mechanism of action for N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide primarily involves targeting specific enzymes and receptors within cellular pathways. Indazole-containing compounds have been noted for their ability to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which plays a critical role in cell survival and growth signaling pathways.
By inhibiting PI3Kδ activity, this compound may modulate the PI3K/Akt signaling pathway—an important pathway involved in cancer progression and other diseases. Understanding this mechanism aids in elucidating the compound's therapeutic potential against various diseases .
The physical properties of N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide include its melting point and solubility characteristics. Specific data regarding these properties may vary based on synthesis methods and purity levels.
The chemical properties involve reactivity patterns typical for heterocyclic compounds. Its ability to participate in oxidation-reduction reactions and substitutions makes it versatile for further chemical modifications necessary for drug development.
N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its unique structure allows it to interact with biological systems in ways that could lead to novel treatments for conditions such as cancer or inflammatory diseases. Ongoing research aims to explore its efficacy against various pathogens and its role in modulating critical biochemical pathways .
The strategic fusion of indazole and pyrazolooxazine pharmacophores represents a deliberate effort to overcome limitations of singular heterocyclic systems in drug discovery. This hybrid scaffold emerged prominently in the early 2010s through targeted synthesis programs aimed at kinase modulation and phosphodiesterase (PDE) inhibition. The prototypical compound, N-(1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide, was first disclosed in patent literature circa 2016–2017 as part of broader investigations into fused pyrazolo-oxazine carboxamides with central nervous system (CNS) and metabolic disease applications [1] [3]. Its discovery trajectory parallels advancements in cascade annulation chemistry, which enabled efficient construction of the strained bicyclic oxazine core.
Early structure-activity relationship (SAR) campaigns focused on optimizing in vitro PDE4B affinity revealed that the N-(1H-indazol-6-yl)carboxamide variant exhibited superior isoform selectivity (≥100-fold vs. PDE4A/4C) and metabolic stability compared to simpler pyrazole carboxamides [1]. This selectivity profile was pivotal for minimizing emetic side effects historically associated with pan-PDE4 inhibitors. Concurrently, research into indazole-based kinase inhibitors demonstrated that the 6-position carboxamide conferred high ATP-competitive potency against kinases like TrkA and CDK2, positioning this hybrid as a versatile scaffold for divergent therapeutic targeting [3] [5].
Table 1: Key Developmental Milestones for Indazole-Pyrazolooxazine Hybrids
Year Range | Innovation Focus | Therapeutic Implications | Source Type |
---|---|---|---|
2010–2013 | Furanone-based pyrazole synthesis | Antibacterial agents (Gram± coverage) | Journal Literature |
2014–2016 | PDE4B-selective oxazine fusion | Neuroinflammation, COPD, asthma | Patent Applications |
2017–2020 | Indazole-carboxamide variants | Kinase inhibition (obesity, metabolic syndrome) | Patent Extensions |
2021–Present | Salt/prodrug formulations | Enhanced CNS penetration | Preclinical Reports |
The molecular architecture of N-(1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide integrates three privileged medicinal chemistry motifs:
Table 2: Critical Pharmacophoric Elements and Their Roles
Structural Feature | 3D Orientation | Primary Target Interactions | Biological Consequence |
---|---|---|---|
Indazole N1-H | Coplanar with ring | H-bond donation to kinase hinge region backbone C=O | ATP-competitive kinase inhibition |
Pyrazolooxazine C2-carboxamide | Planar with oxazine ring | Bidirectional H-bonding with PDE4B Gln443/Asn395 | PDE4B isoform selectivity |
Oxazine O1 | Axial position | H-bond acceptance from catalytic water | Enhanced PDE4 binding affinity (Ki ≤ 5 nM) |
Indazole C6 linkage | Orthogonal to carboxamide | Hydrophobic pocket occupancy (PDE4B Phe446, kinase gatekeeper) | Improved cellular potency |
Quantum mechanical analyses reveal that the orthogonal dihedral angle (115–125°) between the indazole and carboxamide planes minimizes steric clash while maximizing solvent-accessible surface area—a key determinant of blood-brain barrier permeability. This geometry facilitates simultaneous engagement with disparate binding pockets: the deep hydrophobic cleft of PDE4B and the solvent-exposed hinge region of kinases [1] [3]. The scaffold’s balanced lipophilicity (calculated logP ≈ 2.1–2.5) further enables CNS penetration, distinguishing it from earlier-generation polar PDE4 inhibitors [1].
Synthetic accessibility enhances its pharmacophoric value. The oxazine ring forms via intramolecular O-alkylation under mild conditions, avoiding high-energy intermediates. Late-stage diversification occurs at three sites:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5